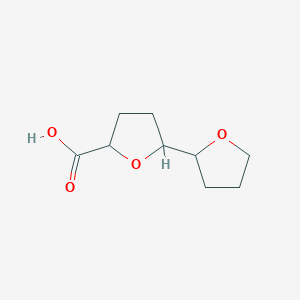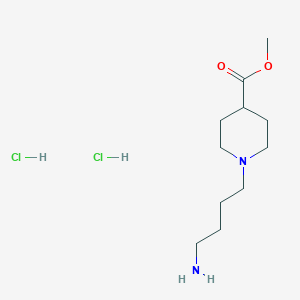
2-Chloro-6-methanesulfonylbenzamide
Übersicht
Beschreibung
2-Chloro-6-methanesulfonylbenzamide is a chemical compound with the CAS Number: 1443981-75-6 . It has a molecular weight of 233.68 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-6-(methylsulfonyl)benzamide . The InChI code for this compound is 1S/C8H8ClNO3S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.68 . It is typically stored at room temperature and is usually available in powder form .Wissenschaftliche Forschungsanwendungen
Fluorimetric Detection of Persulphate Anion
- Application Summary: 2-Chloro-6-methoxy-3-phenyl hydrazone quinoline (Cl-MPHQ), a weakly fluorescent compound synthesized via a one-step reaction of 2-chloro-6-methoxyquinoline-3-carboxyaldehyde (Cl-MQCA) and phenyl hydrazine, is used for the highly sensitive and selective fluorimetric detection of persulphate anion in aqueous ethanol solution .
- Methods of Application: The treatment of Cl-MPHQ with persulphate ion in aqueous ethanol solution (1:1 V/V) generates fluorescent Cl-MQCA, through C=N bond cleavage .
- Results or Outcomes: The fluorescence intensity increased linearly with the concentration of persulphate ion (0–100 µmol L −1 ). The detection limit of the method is 1 µmol L −1 determined from the standard deviation of the blank signal (3σ). The relative standard deviation of the method is 3% for 20 µmol L −1 of persulphate ion .
- Material Synthesis : There is a growing interest in the autonomous design and synthesis of novel inorganic materials . While 2-Chloro-6-methanesulfonylbenzamide is not specifically mentioned, it’s possible that such compounds could be used in the development of new materials.
- Nanozymes : Metal and metal oxide-based nanozymes have found applications in biological analysis, inflammation relief, antibacterial treatments, and cancer therapy . Again, while 2-Chloro-6-methanesulfonylbenzamide is not specifically mentioned, similar compounds might have potential in these areas.
- Material Synthesis : There is a growing interest in the autonomous design and synthesis of novel inorganic materials . While 2-Chloro-6-methanesulfonylbenzamide is not specifically mentioned, it’s possible that such compounds could be used in the development of new materials.
- Nanozymes : Metal and metal oxide-based nanozymes have found applications in biological analysis, inflammation relief, antibacterial treatments, and cancer therapy . Again, while 2-Chloro-6-methanesulfonylbenzamide is not specifically mentioned, similar compounds might have potential in these areas.
Eigenschaften
IUPAC Name |
2-chloro-6-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRVSIBUWHFCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methanesulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)

![3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1431738.png)

![{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride](/img/structure/B1431742.png)







